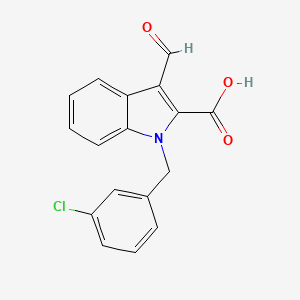

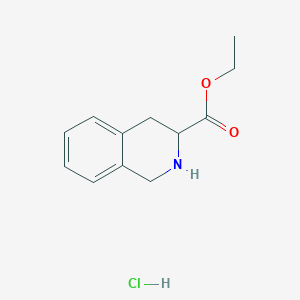

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also has a carboxylic acid group, a formyl group, and a chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the indole group. The chlorobenzyl group might add some steric hindrance .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are typically acidic, and the presence of the chlorobenzyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Synthetic Applications

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is used in various synthetic applications. For instance, it serves as a starting material in the Ullmann coupling reaction to produce substituted 1-acetyl-1H-indol-3-yl acetates. These compounds are precursors in chromogenic compounds that aid in identifying microorganisms (Dominguez et al., 2009).

Biological Activity

This compound has been utilized in the synthesis of indole-2-carboxylic acid derivatives, which have significant antibacterial and moderate antifungal activities. These derivatives show potential as therapeutic agents due to their antimicrobial properties (Raju et al., 2015).

Chemical Transformations

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is involved in chemical transformations like the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from sulfomethyl groups (Pete et al., 2003).

Molecular Docking Studies

In recent studies, the compound has been used in molecular docking to understand binding interactions with target proteins. This application is crucial in the development of new drugs and understanding their mechanisms (Ganga Reddy et al., 2022).

Novel Synthetic Intermediates

The compound is key in creating novel synthetic intermediates for various chemical reactions. For example, it's used in the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates in synthetic chemistry (Pete et al., 2006).

Selective Receptor Antagonist

It has been synthesized as a part of compounds acting as selective glycine-site NMDA receptor antagonists, showing potential in neurological therapeutic applications (Baron et al., 2005).

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRBVQJKRJDMOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)